molecular formula C7H11NO3 B1642094 1-(Morpholin-4-YL)propane-1,2-dione

1-(Morpholin-4-YL)propane-1,2-dione

Cat. No. B1642094
M. Wt: 157.17 g/mol
InChI Key: VRXYJDXNVDLLSR-UHFFFAOYSA-N
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Patent
US09382188B2

Procedure details

Under a nitrogen atmosphere, oxalyl chloride (8.75 mL) was added to a solution of pyruvic acid (6.96 mL) and DMF (77 μL) in THF (200 mL) at room temperature, and the mixture was stirred at room temperature for 20 min. Under a nitrogen atmosphere, morpholine (18.4 mL) was added to the reaction mixture at 0° C., and the mixture was stirred at room temperature for 2 hr. The reaction mixture was filtered, the solvent of the filtrate was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (NH, ethyl acetate/hexane) to give the title compound (11.0 g) as a colorless oil.
Quantity
8.75 mL
Type
reactant
Reaction Step One
Quantity
6.96 mL
Type
reactant
Reaction Step One
Name
Quantity
77 μL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
18.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.[C:7]([OH:12])(=O)[C:8]([CH3:10])=[O:9].CN(C=O)C.[NH:18]1[CH2:23][CH2:22][O:21][CH2:20][CH2:19]1>C1COCC1>[O:21]1[CH2:22][CH2:23][N:18]([C:7](=[O:12])[C:8](=[O:9])[CH3:10])[CH2:19][CH2:20]1

Inputs

Step One
Name
Quantity
8.75 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
6.96 mL
Type
reactant
Smiles
C(C(=O)C)(=O)O
Name
Quantity
77 μL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
18.4 mL
Type
reactant
Smiles
N1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 2 hr
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent of the filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (NH, ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
O1CCN(CC1)C(C(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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